molecular formula C23H32ClN5O4 B571218 GB 67 CAS No. 116784-70-4

GB 67

Cat. No.: B571218
CAS No.: 116784-70-4
M. Wt: 477.99
InChI Key: JPFNCDVHRPWMFM-UHFFFAOYSA-N
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Description

GB 67 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a furan ring, and multiple functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GB 67 typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

GB 67 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield amine derivatives .

Mechanism of Action

The mechanism of action of GB 67 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Biological Activity

GB 67, a compound closely associated with the nerve agent sarin, has been the subject of extensive research due to its significant biological activity, particularly in the context of neurotoxicity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and implications for treatment strategies against nerve agent exposure.

Overview of this compound

This compound is a structural analog of sarin (chemical formula: C4H10FO2P), classified as an organophosphorus compound. Its primary mechanism involves the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition leads to an accumulation of acetylcholine (ACh) at synapses, resulting in overstimulation of cholinergic receptors, which can cause severe physiological effects including convulsions and respiratory failure .

The biological activity of this compound is primarily mediated through its interaction with AChE. Upon binding to the active site of AChE, this compound forms a stable enzyme-inhibitor complex that prevents the hydrolysis of ACh. This results in:

  • Increased ACh Levels : Elevated concentrations of ACh lead to excessive stimulation of both central and peripheral nervous systems.
  • Neurological Effects : Symptoms include muscle twitching, paralysis, and potentially fatal respiratory distress due to diaphragm paralysis .

Case Studies and Research Findings

Several studies have explored the biological effects and potential therapeutic interventions related to this compound:

  • Microdialysis Studies in Animal Models :
    • Research involving guinea pigs demonstrated that exposure to this compound resulted in significant alterations in neurotransmitter levels (e.g., glutamate and GABA) during acute exposure. The study utilized a double multivariate design to assess these changes alongside EEG monitoring for seizure activity .
  • Reactivation Studies :
    • Investigations into the reactivation of inhibited AChE by compounds such as human butyrylcholinesterase (Hu BChE) showed that pretreatment with Hu BChE significantly increased survival rates in animal models exposed to this compound vapor. The study found that Hu BChE effectively scavenged this compound from plasma, suggesting its potential as a therapeutic agent against nerve agent toxicity .
  • Structure-Activity Relationship Analyses :
    • Structural analyses have identified specific molecular features that enhance the reactivity and toxicity of this compound compared to other nerve agents. For instance, stereoselective studies indicated that certain enantiomers exhibited significantly higher binding affinities for AChE, highlighting the importance of molecular configuration in determining biological activity .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study Methodology Key Findings
Microdialysis in Guinea PigsNeurotransmitter measurementSignificant changes in ACh, glutamate, and GABA levels .
Reactivation with Hu BChESurvival analysisIncreased survival rates with Hu BChE pretreatment .
Stereoselective Binding StudiesKinetic assaysPreference for specific enantiomers affecting toxicity .

Properties

IUPAC Name

N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4.ClH/c1-27(22(29)18-10-9-13-32-18)11-7-5-6-8-12-28(2)23-25-17-15-20(31-4)19(30-3)14-16(17)21(24)26-23;/h9-10,13-15H,5-8,11-12H2,1-4H3,(H2,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFNCDVHRPWMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCCN(C)C(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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